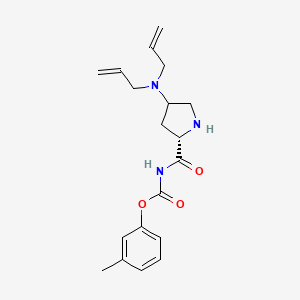![molecular formula C12H13BrClNO2 B12906754 2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-59-8](/img/structure/B12906754.png)
2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is attached to the oxazolidinone core The oxazolidinone ring is a five-membered heterocyclic structure containing oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-bromo-2-chlorobenzyl chloride and 4,4-dimethyl-1,2-oxazolidin-3-one.
Nucleophilic Substitution: The key step in the synthesis is the nucleophilic substitution reaction between 4-bromo-2-chlorobenzyl chloride and 4,4-dimethyl-1,2-oxazolidin-3-one. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The oxazolidinone ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxazolidinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and organic solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: New derivatives with different substituents on the phenyl ring.
Oxidation Products: Oxidized forms of the oxazolidinone ring.
Reduction Products: Reduced forms of the oxazolidinone ring.
Hydrolysis Products: Cleavage products of the oxazolidinone ring.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as antimicrobial and anticancer agents.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used as a tool in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, in medicinal chemistry, the compound may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidin-3-one: A similar compound with a different substitution pattern on the oxazolidinone ring.
2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-thiazolidin-3-one: A thiazolidinone analog with sulfur replacing oxygen in the ring.
2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-imidazolidin-3-one: An imidazolidinone analog with nitrogen replacing oxygen in the ring.
Uniqueness
2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is unique due to its specific substitution pattern and the presence of both bromo and chloro substituents on the phenyl ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
| 81778-59-8 | |
Molekularformel |
C12H13BrClNO2 |
Molekulargewicht |
318.59 g/mol |
IUPAC-Name |
2-[(4-bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H13BrClNO2/c1-12(2)7-17-15(11(12)16)6-8-3-4-9(13)5-10(8)14/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
FETSJLMCIHGQTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CON(C1=O)CC2=C(C=C(C=C2)Br)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)



![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
